

An In-depth Technical Guide to 3-Hydroxyfluorene (CAS 6344-67-8)

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Compound of Interest

Compound Name: 3-Hydroxyfluorene

Cat. No.: B047691

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Introduction

3-Hydroxyfluorene, with the Chemical Abstracts Service (CAS) registry number 6344-67-8, is a hydroxylated derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH).^[1] This compound is of significant interest to the scientific community, primarily due to its role as a biomarker for assessing human exposure to PAHs.^[1] As a metabolite of fluorene, its presence in biological samples, such as urine, provides a valuable indicator of environmental and occupational exposure to these potentially harmful compounds. Beyond its use in toxicology and environmental science, **3-hydroxyfluorene** and its derivatives are also explored in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, biological significance, and relevant experimental protocols for **3-Hydroxyfluorene**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Hydroxyfluorene** is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.

Property	Value	Source
CAS Number	6344-67-8	[1][2][3]
Molecular Formula	C ₁₃ H ₁₀ O	[2][3][4]
Molecular Weight	182.22 g/mol	[2][3]
Melting Point	138-140 °C	[5]
Appearance	White to Pale Red Solid	[5]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.	[5]
Predicted Water Solubility	0.053 g/L	[6]
Predicted logP	3.44 - 3.45	[6]
pKa (Strongest Acidic)	9.98	[6]

Spectral Data

The following tables summarize the characteristic spectral data for **3-hydroxyfluorene** derivatives, which are useful for the identification and characterization of this class of compounds.

¹H NMR Spectral Data of a **3-Hydroxyfluorene** Derivative (Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate)[7]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.3	s	-	OH
7.77	d	7.3	Ar-H
7.42–7.28	m	-	Ar-H
7.20–7.06	m	-	Ar-H
3.99	q	7.2	-OCH ₂ CH ₃
3.46	s	-	-CH ₂ - (fluorene ring)
0.80	t	7.2	-OCH ₂ CH ₃

¹³C NMR Spectral Data of a **3-Hydroxyfluorene** Derivative (Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate)[[7](#)]

Chemical Shift (δ) ppm
171.1, 163.1, 162.3, 160.6, 147.0, 145.1, 140.1, 139.6, 137.6, 134.0, 129.4, 129.3, 128.3, 126.9, 124.9, 121.2, 114.8, 114.6, 110.1, 107.9, 60.8, 36.4, 13.0

IR Spectral Data of a **3-Hydroxyfluorene** Derivative (Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate)[[7](#)]

Wavenumber (cm ⁻¹)	Assignment
3400–3200 (broad)	O–H stretch
1655	C=O stretch

Mass Spectrometry Data (Predicted for **3-Hydroxyfluorene**)[[8](#)]

Adduct	m/z
[M+H] ⁺	183.08045
[M+Na] ⁺	205.06239
[M-H] ⁻	181.06589

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3-Hydroxyfluorene** are crucial for researchers. The following sections provide step-by-step protocols for key experiments.

Synthesis of 3-Hydroxyfluorene Derivatives

Two prominent methods for the synthesis of **3-hydroxyfluorene** derivatives are the "Divergent Synthesis from ortho-Alkynylarylketones" and the "Michael Reaction, Robinson Annulation, and Aromatization" pathway.

1. Divergent Synthesis from ortho-Alkynylarylketones^{[9][10][11]}

This method provides a versatile route to **3-hydroxyfluorenes** and 4-azafluorenes from a common indenone precursor.

- Step 1: Formation of the Indenone Precursor:
 - Dissolve the starting ortho-alkynylarylketone in a suitable solvent (e.g., dichloromethane).
 - Add molecular iodine (I₂) to the solution.
 - Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
 - Upon completion, quench the reaction with a solution of sodium thiosulfate.
 - Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude indenone precursor.
- Step 2: Conversion to **3-Hydroxyfluorene**:

- Dissolve the crude indenone precursor in a suitable solvent (e.g., methanol).
- Add a base, such as potassium carbonate (K_2CO_3).
- Reflux the mixture until the reaction is complete (monitor by TLC).
- Cool the reaction mixture and neutralize with a dilute acid.
- Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the **3-hydroxyfluorene** derivative.

2. Synthesis via Michael Reaction, Robinson Annulation, and Aromatization[7][12]

This sequential reaction pathway allows for the direct synthesis of 3-hydroxy-9H-fluorene-2-carboxylates.

- Step 1: Michael Addition and Robinson Annulation:
 - To a solution of 2-benzylideneindan-1-one in a suitable solvent (e.g., dioxane), add an acetoacetate derivative.
 - Add a base, such as potassium t-butoxide, and stir the mixture at room temperature.
 - Monitor the reaction by TLC until the starting materials are consumed.
- Step 2: Aromatization:
 - Acidify the reaction mixture with a dilute acid (e.g., 2 M H_2SO_4).
 - Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
 - Heat the mixture to 100 °C.
 - After completion, cool the reaction, extract the product with an organic solvent, and purify by column chromatography.

Quantification of 3-Hydroxyfluorene in Biological Samples

The analysis of **3-Hydroxyfluorene** in biological matrices like urine is critical for biomonitoring studies. A typical analytical workflow is described below.^[1]

- Sample Preparation:
 - To a urine sample, add an internal standard (e.g., ¹³C-labeled **3-hydroxyfluorene**).
 - Perform enzymatic hydrolysis using β -glucuronidase/sulfatase to deconjugate the metabolites.
 - Carry out solid-phase extraction (SPE) to isolate and concentrate the analyte.
- Derivatization:
 - Evaporate the SPE eluate to dryness.
 - Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the hydroxyl group to a more volatile silyl ether.
 - Heat the sample to facilitate the derivatization reaction.
- GC-MS/MS Analysis:
 - Inject the derivatized sample into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
 - Use a suitable capillary column for separation.
 - Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the target analyte and internal standard.
 - Quantify the concentration of **3-Hydroxyfluorene** by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

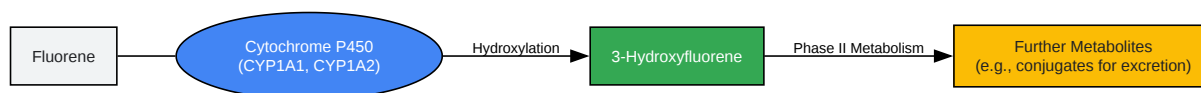
Biological Activity and Signaling Pathways

3-Hydroxyfluorene is primarily recognized as a metabolite of fluorene, formed through the action of cytochrome P450 (CYP) enzymes.^[1] The metabolic activation of PAHs is a critical

area of study, as it can lead to the formation of reactive intermediates with toxicological implications. The Aryl Hydrocarbon Receptor (AHR) is a key regulator of the expression of several CYP enzymes and is therefore central to the metabolism of xenobiotics like fluorene. Furthermore, some fluorene derivatives have been shown to interact with the Estrogen Receptor (ER), suggesting a potential for endocrine-disrupting effects.

Cytochrome P450 Mediated Metabolism of Fluorene

The initial step in the metabolism of fluorene is its hydroxylation, a reaction catalyzed by CYP enzymes, particularly CYP1A1 and CYP1A2. This process is a key detoxification pathway, but can also lead to the formation of more reactive metabolites.

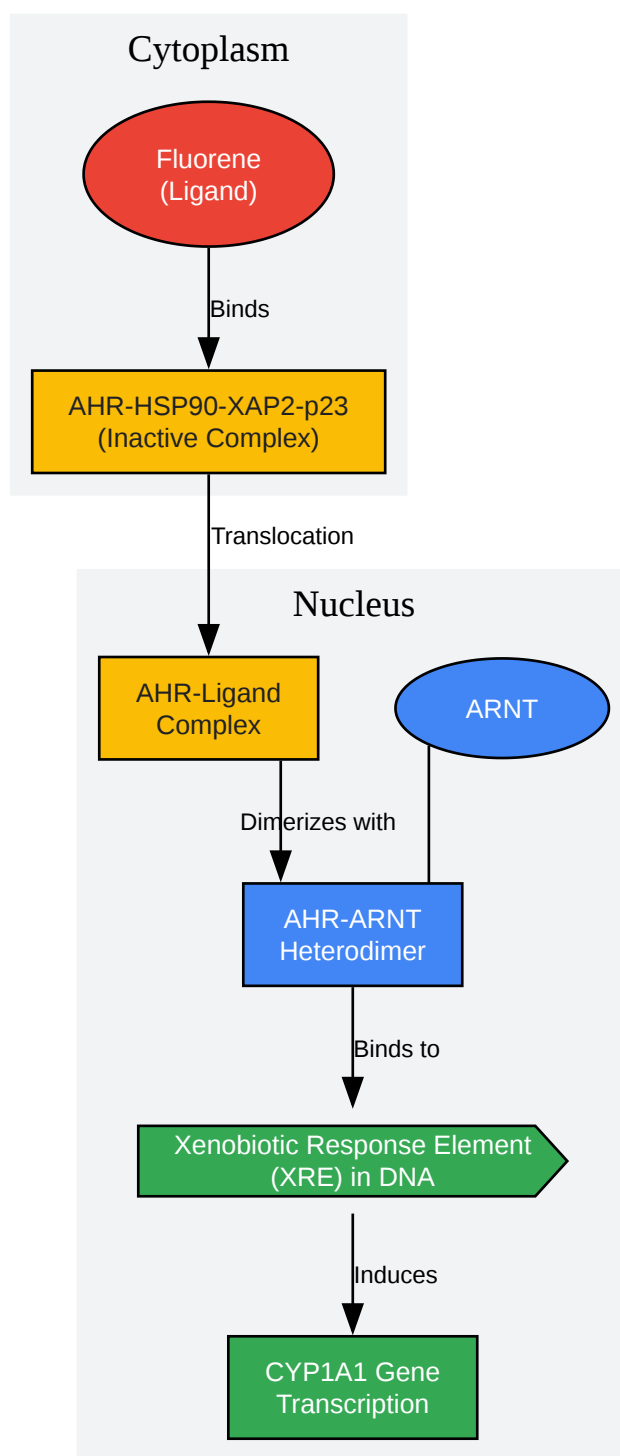


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Cytochrome P450 mediated metabolism of Fluorene to **3-Hydroxyfluorene**.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, including CYP1A1. PAHs like fluorene can act as ligands for the AHR.

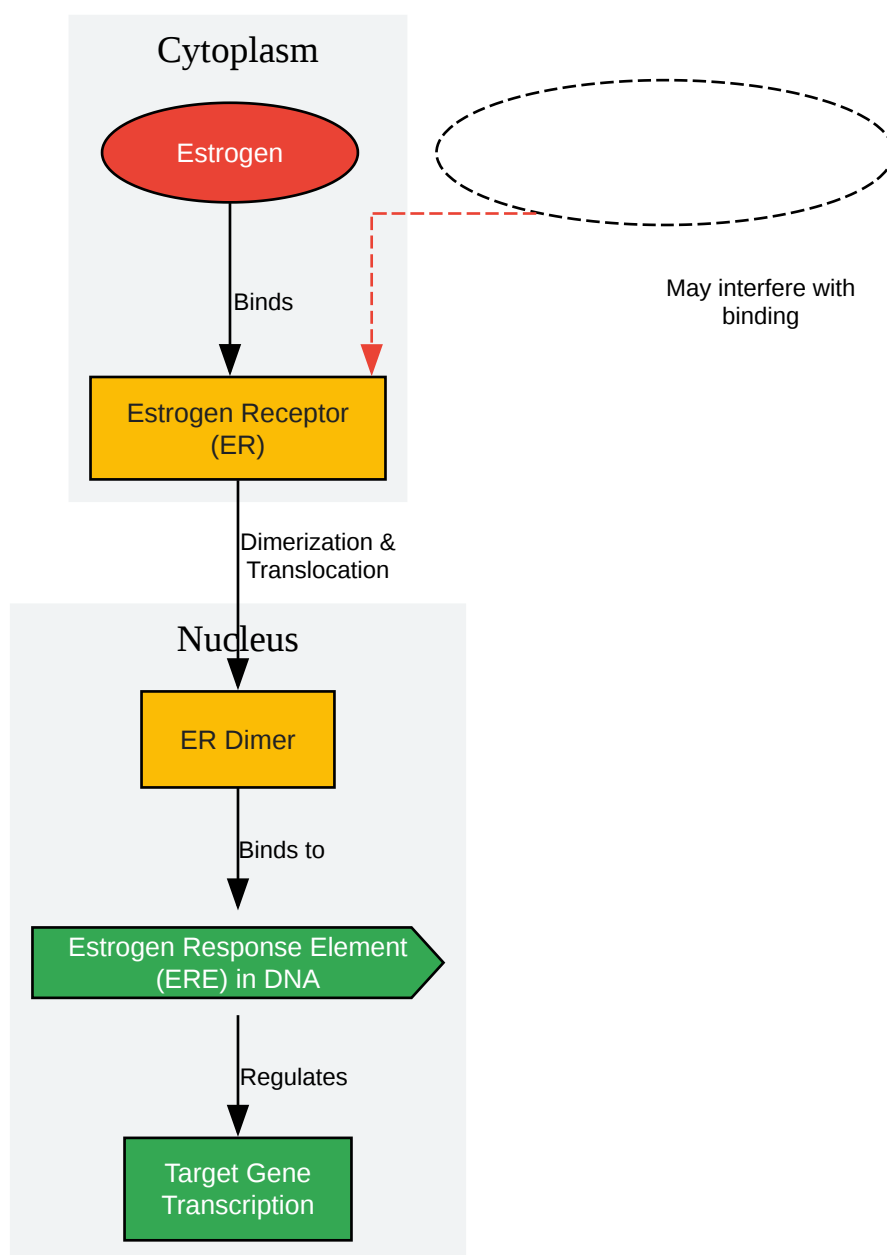


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Aryl Hydrocarbon Receptor (AHR) signaling pathway activation by a ligand like fluorene.

Potential Interaction with Estrogen Receptor (ER) Signaling

Some studies have suggested that certain fluorene derivatives can exhibit anti-estrogenic activity.[13] The estrogen receptor signaling pathway is a critical regulator of numerous physiological processes, and its modulation by xenobiotics is a significant area of research in toxicology and drug development.



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Potential interference of fluorene derivatives with the Estrogen Receptor (ER) signaling pathway.

Conclusion

3-Hydroxyfluorene is a molecule of considerable importance in the fields of toxicology, environmental health, and analytical chemistry. Its role as a biomarker of PAH exposure is well-established, and ongoing research continues to explore the biological activities and potential applications of its derivatives. This technical guide has provided a consolidated resource for researchers, summarizing key data and experimental protocols to facilitate further investigation into this intriguing compound. The provided visualizations of relevant signaling pathways offer a conceptual framework for understanding its biological context and potential mechanisms of action. As research in these areas progresses, a deeper understanding of the multifaceted roles of **3-Hydroxyfluorene** and its derivatives will undoubtedly emerge.

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